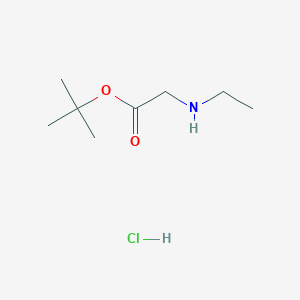
tert-Butyl ethylglycinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl ethylglycinate hydrochloride can be synthesized through the esterification of glycine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors where glycine and tert-butyl alcohol are reacted under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ethylglycinate hydrochloride undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with carboxylic acids.
Hydrolysis: Conversion back to glycine and tert-butyl alcohol in the presence of water and acid or base.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Esterification: DCC, DMAP, tert-butyl alcohol, and carboxylic acids.
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Esterification: tert-Butyl esters.
Hydrolysis: Glycine and tert-butyl alcohol.
Substitution: Substituted glycine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl ethylglycinate hydrochloride is widely used in scientific research, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Organic Synthesis: As a reagent in various organic transformations.
Biological Studies: In the study of amino acid derivatives and their biological activities.
Mecanismo De Acción
The mechanism of action of tert-butyl ethylglycinate hydrochloride involves its role as a precursor in peptide synthesis. It reacts with other amino acids to form peptide bonds, facilitated by the presence of catalysts such as DCC and DMAP. The tert-butyl group provides steric protection, enhancing the stability of the intermediate compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Glycine methyl ester hydrochloride .
- Glycine benzyl ester hydrochloride .
- β-Alanine tert-butyl ester hydrochloride .
Uniqueness
tert-Butyl ethylglycinate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propiedades
IUPAC Name |
tert-butyl 2-(ethylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-9-6-7(10)11-8(2,3)4;/h9H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXVNTXRBLLHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














